molecular formula C11H11IO6 B2659411 4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid CAS No. 713104-49-5

4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid

Cat. No.: B2659411
CAS No.: 713104-49-5
M. Wt: 366.107
InChI Key: BIHGJRYVNZKMLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of a carboxymethoxy group, an ethoxy group, and an iodine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid typically involves multiple steps. One common method is the esterification of 3-ethoxy-5-iodobenzoic acid with methanol in the presence of a strong acid catalyst, followed by hydrolysis to obtain the carboxymethoxy derivative. The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or other substituents.

    Substitution: The iodine atom can be substituted with other groups such as halogens, alkyl, or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives.

Scientific Research Applications

4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination complexes.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxymethoxy and ethoxy groups can participate in hydrogen bonding and other interactions, while the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Carboxymethoxy)-4-ethoxy-5-iodobenzoic acid
  • 4-(Carboxymethoxy)-3-methoxy-5-iodobenzoic acid
  • 4-(Carboxymethoxy)-3-ethoxy-5-bromobenzoic acid

Uniqueness

4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-(carboxymethoxy)-3-ethoxy-5-iodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO6/c1-2-17-8-4-6(11(15)16)3-7(12)10(8)18-5-9(13)14/h3-4H,2,5H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHGJRYVNZKMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.